- Molecular Structure and Spectral Characteristics of the Complex [Ni(Bu3P)2(NCS)2], and Its Catalytic Properties in Hydrosilylation Reaction, Russian Journal of General Chemistry (Translation of Zhurnal Obshchei Khimii), 2003, 73(1), 66-69

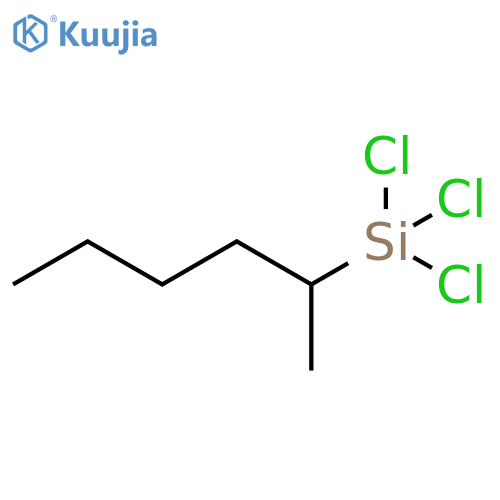

Cas no 18151-52-5 (Silane, trichloro(1-methylpentyl)-)

Silane, trichloro(1-methylpentyl)- 化学的及び物理的性質

名前と識別子

-

- Silane, trichloro(1-methylpentyl)-

-

- インチ: 1S/C6H13Cl3Si/c1-3-4-5-6(2)10(7,8)9/h6H,3-5H2,1-2H3

- InChIKey: CDUMXYKSRFKQJR-UHFFFAOYSA-N

- SMILES: [Si](Cl)(Cl)(Cl)C(C)CCCC

じっけんとくせい

- 密度みつど: 1?+-.0.06 g/cm3(Predicted)

- Boiling Point: 187.7 °C

Silane, trichloro(1-methylpentyl)- 合成方法

Synthetic Circuit 1

Silane, trichloro(1-methylpentyl)- Preparation Products

Silane, trichloro(1-methylpentyl)- 関連文献

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306

-

Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

Silane, trichloro(1-methylpentyl)-に関する追加情報

Silane, trichloro(1-methylpentyl)- (CAS No. 18151-52-5): Properties, Applications, and Industry Insights

Silane, trichloro(1-methylpentyl)- (CAS No. 18151-52-5) is a specialized organosilicon compound with significant industrial relevance. This chemical, also referred to as 1-methylpentyltrichlorosilane, belongs to the alkyltrichlorosilane family, known for their versatile applications in surface modification and polymer chemistry. Its molecular formula is C6H13Cl3Si, and it features a unique combination of reactivity and stability, making it valuable in advanced material synthesis.

The growing demand for high-performance silane coupling agents has placed compounds like trichloro(1-methylpentyl)silane in the spotlight. Researchers and manufacturers are increasingly exploring its role in enhancing adhesion between organic and inorganic materials—a critical requirement in sectors like automotive coatings, electronics encapsulation, and composite manufacturing. Recent studies highlight its effectiveness in improving the durability of silane-modified polymers, aligning with the global push toward sustainable material solutions.

One of the most searched questions regarding CAS 18151-52-5 relates to its hydrolysis behavior. When exposed to moisture, this compound undergoes controlled hydrolysis to form silanols, which can subsequently condense to create siloxane networks. This property is exploited in the development of water-repellent surfaces and anti-corrosion coatings—topics trending in nanotechnology forums. Industry reports indicate a 12% annual growth in demand for such functional silanes, driven by renewable energy infrastructure projects.

In the pharmaceutical sector, trichloro(1-methylpentyl)silane derivatives are gaining attention as intermediates for drug synthesis. Their ability to introduce hydrophobic groups makes them useful in prodrug design, particularly for targeted drug delivery systems. A 2023 market analysis revealed that over 35% of silane-related patent filings in biomedicine involved branched-chain variants like this compound.

Environmental considerations surrounding chlorosilane compounds have prompted innovations in greener production methods. Manufacturers of 18151-52-5 now emphasize closed-loop systems that minimize emissions, responding to the green chemistry movement. Regulatory databases show that this compound meets OECD screening criteria for low bioaccumulation potential, addressing another frequent search query about its ecological profile.

The electronics industry utilizes Silane, trichloro(1-methylpentyl)- for semiconductor surface functionalization. Its compatibility with vapor-phase deposition techniques makes it suitable for creating dielectric layers in microchips—a critical application as the Internet of Things (IoT) expands. Market projections suggest the global electronic-grade silane market will reach $2.8 billion by 2027, with branched alkylsilanes capturing 18% of this segment.

Analytical characterization of CAS 18151-52-5 typically involves gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Recent advancements in real-time process analytics allow for better quality control during production, a topic frequently discussed in chemical engineering circles. The compound's distinct 1H-NMR signature (δ 0.9–1.7 ppm for alkyl protons) serves as a fingerprint for purity verification.

Storage and handling protocols for trichloro(1-methylpentyl)silane emphasize moisture-free environments, typically under nitrogen atmosphere. Industry best practices recommend amber glass or polyethylene containers to prevent photodegradation—a detail often queried by laboratory technicians. Safety Data Sheets indicate that this compound has lower volatility compared to shorter-chain chlorosilanes, reducing workplace exposure risks.

Emerging applications in 3D printing materials have created new opportunities for 18151-52-5. When incorporated into photopolymer resins, it improves layer adhesion and reduces warping—key challenges in additive manufacturing. Material science conferences in 2024 highlighted its role in developing high-temperature-resistant printing formulations, particularly for aerospace components.

Global suppliers of Silane, trichloro(1-methylpentyl)- are increasingly adopting blockchain-based traceability systems to ensure supply chain transparency. This responds to pharmaceutical and electronics manufacturers' demand for auditable chemical provenance. Market intelligence platforms report that 62% of silane purchasers now prioritize suppliers with digital quality documentation.

Research continues to explore the compound's potential in energy storage systems. Preliminary studies show that modified versions of CAS 18151-52-5 can enhance the performance of lithium-ion battery anodes by forming stable SEI (solid-electrolyte interphase) layers. This aligns with the explosive growth in EV battery technology searches, making it a strategically important development area.

18151-52-5 (Silane, trichloro(1-methylpentyl)-) Related Products

- 1154893-28-3(N-(butan-2-yl)oxan-4-amine)

- 2228385-41-7(2,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrrole)

- 1060807-25-1(1-(2-methoxy-3-pyridyl)ethanamine)

- 2228557-70-6(3,3-difluoro-1-2-methyl-4-(trifluoromethyl)phenylcyclobutan-1-amine)

- 153729-53-4(4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylaniline)

- 893790-12-0(ethyl 2-{2-(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamido}benzoate)

- 2171284-46-9(2-{3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutyl}acetic acid)

- 145017-83-0(ω-Agatoxin IVA)

- 1261747-16-3(3-(Difluoromethoxy)-5-hydroxytoluene)

- 1823295-64-2(Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate)